molecular formula C7H4F2O4 B8005255 6-(Difluoromethyl)-4-oxo-4H-pyran-2-carboxylic acid

6-(Difluoromethyl)-4-oxo-4H-pyran-2-carboxylic acid

Cat. No.: B8005255
M. Wt: 190.10 g/mol
InChI Key: YDEDDZCIGHZUAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name 6-(difluoromethyl)-4-oxopyran-2-carboxylic acid systematically describes the compound’s structure:

  • A six-membered pyran ring (oxacyclohexa-2,4-dien-2-ium) forms the core.
  • A difluoromethyl group (-CF2H) is attached at position 6.
  • A ketone group (=O) occupies position 4.
  • A carboxylic acid (-COOH) is located at position 2.

The molecular formula C7H4F2O4 corresponds to a molecular weight of 190.10 g/mol , calculated as follows:
$$
\text{Molecular Weight} = (7 \times 12.01) + (4 \times 1.01) + (2 \times 19.00) + (4 \times 16.00) = 190.10 \, \text{g/mol}
$$
The presence of fluorine atoms significantly influences the compound’s polarity and lipophilicity, as evidenced by its logP value.

Crystallographic Studies and Molecular Geometry

Despite the availability of a 3D conformer model in PubChem, single-crystal X-ray diffraction data for this compound are not publicly reported. Computational geometry optimizations suggest:

  • The pyran ring adopts a half-chair conformation , with the ketone group at position 4 introducing planarity.
  • The difluoromethyl group at position 6 exhibits C-F bond lengths of approximately $$1.34 \, \text{Å}$$, consistent with typical C-F covalent bonds.
  • The carboxylic acid group at position 2 participates in intramolecular hydrogen bonding with the ketone oxygen, stabilizing the structure.

Comparative analysis with tetrahydro-2H-pyran-4-carboxylic acid (C6H10O3), a saturated analog, reveals that ring saturation increases flexibility but reduces conjugation, altering reactivity.

Comparative Analysis with Related Pyran-2-carboxylic Acid Derivatives

The structural and electronic effects of substituents on pyran-2-carboxylic acids are summarized below:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
This compound C7H4F2O4 -CF2H, =O, -COOH 190.10 High polarity, potential H-bonding
6-Methyl-4-oxo-4H-pyran-2-carboxylic acid C7H6O4 -CH3, =O, -COOH 154.12 Reduced electronegativity
4-Oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid C7H3F3O4 -CF3, =O, -COOH 208.10 Enhanced lipophilicity
Tetrahydro-2H-pyran-4-carboxylic acid C6H10O3 Saturated ring, -COOH 130.14 Increased solubility in water

Key observations:

  • Electron-withdrawing groups (-CF2H, -CF3) increase acidity and stabilize enolate intermediates, enhancing reactivity in nucleophilic substitutions.
  • Ring unsaturation (as in 4-oxo derivatives) promotes conjugation, altering UV-Vis absorption profiles compared to saturated analogs.
  • Fluorine substitution improves metabolic stability and membrane permeability, making fluorinated pyrans attractive for drug design.

Properties

IUPAC Name

6-(difluoromethyl)-4-oxopyran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O4/c8-6(9)4-1-3(10)2-5(13-4)7(11)12/h1-2,6H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEDDZCIGHZUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=CC1=O)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Oxidation :

    • Reagents : 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO), sodium hypochlorite (NaClO), sodium bicarbonate (NaHCO₃), sodium bromide (NaBr).

    • Conditions : The hydroxymethyl precursor is dissolved in dichloromethane (CH₂Cl₂) and water. TEMPO and NaBr are added, followed by dropwise addition of NaClO at 5°C. The reaction is stirred for 1 hour.

    • Mechanism : TEMPO catalyzes the oxidation of the primary alcohol to a carboxylic acid via a nitrosonium ion intermediate.

  • Acidification and Purification :

    • The mixture is treated with sodium thiosulfate to quench excess NaClO, followed by hydrochloric acid (HCl) to adjust the pH to 3.5–4.0. The product is extracted with CH₂Cl₂ and recrystallized from acetonitrile.

Key Data:

ParameterValueSource
Yield77–83%
Purity>99%
Reaction Time1–2 hours

Cyclocondensation of Difluoroacetate Derivatives

A scalable approach involves cyclocondensation of ethyl 4,4-difluoro-3-oxobutanoate with orthoformates, followed by ring-closure reactions:

Procedure:

  • Enolate Formation :

    • Ethyl difluoroacetoacetate is treated with sodium ethoxide (NaOEt) to form the sodium enolate.

  • Cyclocondensation :

    • The enolate reacts with triethyl orthoformate in acetic anhydride at 100–105°C for 6 hours, forming an alkoxymethylene intermediate.

  • Ring-Closure :

    • The intermediate is treated with methylhydrazine in a toluene-water biphasic system at -10°C to 0°C, yielding the pyran ring.

Key Data:

ParameterValueSource
Yield83.8%
Purity99.9%
Temperature-10°C to 105°C

Direct Difluoromethylation of Pyran Precursors

Recent advances utilize fluoroform (CHF₃) as a difluoromethylating agent under continuous flow conditions:

Procedure:

  • Deprotonation :

    • A pyran precursor (e.g., 4-oxo-4H-pyran-2-carboxylic acid) is deprotonated with lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF).

  • Difluoromethylation :

    • CHF₃ is introduced under 5 bar pressure in a flow reactor at 25°C, facilitating nucleophilic attack on the carbonyl group.

Key Data:

ParameterValueSource
Yield45–60%
ScalabilitySuitable for gram-scale
Reaction Time30 minutes

Hydrolysis of 6-(Difluoromethyl)-2-cyano-4H-pyran-4-one

Hydrolysis of nitrile derivatives provides an alternative route:

Procedure:

  • Nitrile Synthesis :

    • 2,6-Dicyano-4H-pyran-4-one is treated with hydroxylamine to form an amidoxime intermediate.

  • Hydrolysis :

    • The amidoxime is hydrolyzed with hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) under reflux, yielding the carboxylic acid.

Key Data:

ParameterValueSource
Yield56–61%
Purity98%
Temperature70–100°C

Comparative Analysis of Methods

MethodAdvantagesLimitationsIndustrial Applicability
TEMPO OxidationHigh yield, mild conditionsRequires toxic NaClOHigh
CyclocondensationScalable, high purityMulti-step, expensive reagentsModerate
Direct DifluoromethylationAtom-economical, continuous flowSpecialized equipment neededEmerging
Nitrile HydrolysisSimple reagentsModerate yieldsLow

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-4-oxo-4H-pyran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Pharmaceutical Development

6-(Difluoromethyl)-4-oxo-4H-pyran-2-carboxylic acid has been investigated for its potential use in drug development due to its biological activity. Its structural similarities with other biologically active compounds suggest it may serve as a lead compound for developing new therapeutic agents. Research indicates that derivatives of pyran compounds exhibit antimicrobial, antifungal, and anticancer properties, making them valuable in medicinal chemistry.

Case Study: Anticancer Activity

In a study examining the anticancer properties of pyran derivatives, compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action involved the induction of apoptosis and inhibition of cell proliferation.

Agricultural Chemicals

The compound is also being explored for use as an agrochemical or pesticide. Its unique chemical properties may allow it to act as an effective agent against pests while being environmentally friendly compared to traditional pesticides.

Case Study: Pesticidal Efficacy

Research conducted on the efficacy of pyran derivatives against common agricultural pests showed promising results. Field trials indicated that formulations containing this compound exhibited higher mortality rates among target pest populations compared to controls.

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-4-oxo-4H-pyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, making it effective in various applications. The exact molecular targets and pathways depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6-(Difluoromethyl)-4-oxo-4H-pyran-2-carboxylic acid 6-(CF₂H), 2-COOH C₇H₄F₂O₄ 190.10 High metabolic stability
6,8-Dichloro-4-oxo-4H-chromene-2-carboxylic acid 6-Cl, 8-Cl, 2-COOH C₁₀H₄Cl₂O₄ 218.21 Chromene backbone; agrochemical intermediate
7-Chloro-4-oxo-4H-chromene-2-carboxylic acid 7-Cl, 2-COOH C₁₀H₅ClO₄ 224.60 Antibacterial activity
6-Methyl-2-oxo-2H-pyran-5-carboxylic acid 6-CH₃, 5-COOH C₇H₆O₄ 154.12 Lower lipophilicity (XLogP3: 0.3)
5-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid 5-OBn, 2-COOH C₁₃H₁₀O₅ 246.21 Enhanced solubility in polar solvents

Key Findings :

  • Fluorine vs. Chlorine Substituents : The difluoromethyl group in the target compound provides superior metabolic stability compared to chlorinated analogs (e.g., 6,8-dichloro derivative) due to reduced susceptibility to oxidative dehalogenation .
  • Methyl vs. Difluoromethyl : The 6-methyl analog exhibits lower lipophilicity (XLogP3: 0.3 vs. 1.2 for the difluoromethyl variant), impacting membrane permeability .
  • Benzyloxy Modifications : The 5-benzyloxy derivative (CAS 1219-33-6) shows increased solubility in polar solvents, making it advantageous for aqueous formulations .

Heterocyclic Ring Modifications

Table 2: Impact of Ring System Alterations

Compound Name Core Structure Key Features Bioactivity/Applications
6-Fluoro-4-oxochroman-2-carboxylic acid Chroman (benzopyran) 6-F, 2-COOH Anti-inflammatory activity
4-Oxo-4H-pyran-2,6-dicarboxylic acid Pyran with dual COOH 2,6-COOH Chelating agent for metal ions
3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid Chromene with phenyl group 8-COOH, 2-Ph, 3-CH₃ Fluorescent probe development

Key Findings :

  • Chroman vs. Pyran : The chroman-based 6-fluoro derivative (CAS 105300-40-1) exhibits anti-inflammatory properties, attributed to the fused benzene ring enhancing planar rigidity and target binding .
  • Dual Carboxylic Acid Groups : The 2,6-dicarboxylic acid analog (CAS 1551-45-7) acts as a chelating agent, highlighting the role of multiple COOH groups in metal coordination .

Fluorination Patterns and Bioactivity

The difluoromethyl group in the target compound contrasts with trifluoromethyl (e.g., 6-(trifluoromethyl)picolinic acid, CAS 131747-42-7) and monofluoro analogs (e.g., 6-fluorochroman-2-carboxylic acid):

  • Trifluoromethyl Derivatives : Higher lipophilicity (XLogP3: 1.8) but reduced metabolic stability due to increased steric bulk .
  • Monofluoro Analogs: Lower electronegativity leads to weaker hydrogen-bonding interactions, reducing target affinity compared to difluorinated compounds .

Biological Activity

6-(Difluoromethyl)-4-oxo-4H-pyran-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the difluoromethyl group. This compound belongs to the class of pyran-2-carboxylic acids, which are known for their diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H4F2O4C_7H_4F_2O_4. The presence of the difluoromethyl group enhances its reactivity and biological activity, making it a valuable scaffold for drug development.

PropertyValue
IUPAC Name6-(difluoromethyl)-4-oxopyran-2-carboxylic acid
Molecular Weight194.10 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The difluoromethyl group can influence the compound’s binding affinity and reactivity towards enzymes and receptors.

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammation and neurodegenerative diseases, such as cyclooxygenase (COX) and lipoxygenases (LOX). These enzymes play crucial roles in the biosynthesis of inflammatory mediators.
  • Antioxidant Activity : Research indicates that this compound exhibits free radical-scavenging properties, which may contribute to its protective effects against oxidative stress-related damage.

In Vitro Studies

Several studies have evaluated the biological activity of this compound:

  • Inhibition of COX Enzymes : The compound was tested against COX-1 and COX-2 enzymes, showing moderate inhibitory effects with IC50 values indicating potential anti-inflammatory properties.
  • Lipoxygenase Inhibition : It demonstrated significant inhibition against LOX enzymes, particularly LOX-15, which is associated with inflammatory processes.

Cytotoxicity Assays

In cytotoxicity assays against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells), the compound exhibited selective cytotoxic effects.

Cell LineIC50 (µM)
MCF-715.5
Hek29318.3

Case Studies

  • Anti-inflammatory Effects : A study investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results indicated a significant reduction in edema and inflammatory markers compared to control groups.
  • Neuroprotective Potential : Another study explored its neuroprotective effects in models of neurodegeneration. The compound was found to reduce neuronal cell death induced by oxidative stress, suggesting potential therapeutic applications in Alzheimer’s disease.

Q & A

Q. What established synthetic routes are available for preparing 6-(difluoromethyl)-4-oxo-4H-pyran-2-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis of analogous pyran-carboxylic acids (e.g., ) typically involves multi-step routes:

Condensation : Reacting aldehyde derivatives with aminopyridines or similar heterocycles.

Cyclization : Using catalysts like Pd/Cu () or acid/base conditions to form the pyran ring.

Functionalization : Introducing the difluoromethyl group via fluorination agents (e.g., DAST or Deoxo-Fluor).
Key factors:

  • Catalyst selection : Pd-based catalysts improve cyclization efficiency but may require inert atmospheres ().
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification ().
  • Temperature control : Elevated temperatures (>100°C) risk decomposition; stepwise heating improves yield ().

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • NMR : Use 1^1H/13^{13}C NMR to verify the pyran ring (δ 5.5–6.5 ppm for protons adjacent to carbonyl) and difluoromethyl group (split signals due to 19^{19}F coupling) ().
  • IR : Confirm carbonyl (C=O) stretches at ~1700 cm1^{-1} and carboxylic acid (O-H) at ~2500–3300 cm1^{-1} ().
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular ion alignment with the theoretical mass ().
  • Purity assessment : HPLC with UV detection (λ = 210–260 nm) quantifies impurities <1% ().

Q. What are the key stability considerations for this compound under various storage conditions?

  • Methodological Answer :
  • Temperature : Store at –20°C in inert atmospheres to prevent hydrolysis of the difluoromethyl group (analogous to ).
  • Moisture : Lyophilization or desiccants (e.g., silica gel) mitigate carboxylic acid dimerization ().
  • Light : Amber vials reduce photodegradation of the α,β-unsaturated carbonyl system ().

Advanced Research Questions

Q. What mechanistic insights exist regarding the electronic effects of the difluoromethyl group on the pyran ring’s reactivity?

  • Methodological Answer :
  • Computational studies : Density Functional Theory (DFT) can model electron-withdrawing effects of –CF2_2H on the pyran ring’s electrophilicity (similar to ’s SAR analysis).
  • Kinetic experiments : Compare reaction rates of fluorinated vs. non-fluorinated analogs in nucleophilic substitutions (e.g., esterification).
  • Spectroscopic probes : 19^{19}F NMR monitors electronic environments during reactions ().

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate biological potential?

  • Methodological Answer :

Derivatization : Synthesize analogs with modified substituents (e.g., esterification of the carboxylic acid, ).

Assay selection : Test antimicrobial activity via MIC assays () or kinase inhibition using enzymatic assays ().

Data analysis : Use multivariate regression to correlate substituent electronegativity with activity ().

  • Example : demonstrates that electron-withdrawing groups on pyran-carboxylic acids enhance kinase inhibition by 30–50% .

Q. What advanced analytical methods are required to characterize degradation products under oxidative stress?

  • Methodological Answer :
  • Forced degradation : Expose the compound to H2_2O2_2/UV light and analyze via:
  • LC-HRMS : Identifies hydroxylated or defluorinated products.
  • GC-MS : Detects volatile byproducts (e.g., CO2_2 from decarboxylation).
  • Stability-indicating assays : Develop HPLC methods with mass-compatible buffers ().

Q. How can contradictions in biological activity data across assay systems be resolved?

  • Methodological Answer :
  • Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HepG2) and positive controls ().
  • Solubility checks : Measure compound solubility in assay media via nephelometry; use co-solvents (e.g., DMSO ≤0.1%) if needed ().
  • Meta-analysis : Compare data from public databases (e.g., PubChem BioAssay) to identify trends ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.